molecular formula C16H19N5O2 B2937926 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1798511-51-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2937926
CAS RN: 1798511-51-9
M. Wt: 313.361
InChI Key: FRTRODKSFKWFSL-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .


Synthesis Analysis

The synthesis of these compounds involves complex chemical reactions . The yield of the reaction was reported to be 76% . The compound was characterized using ATR-FTIR and NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name and molecular formula . The compound contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring .


Chemical Reactions Analysis

The compound has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using its melting point and spectroscopic data . The melting point was reported to be between 212-214 ℃ . The compound was characterized using ATR-FTIR and NMR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazole derivatives, including compounds similar to "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide," focuses on their synthesis and structural characterization. These compounds are synthesized through reactions involving hydrazine hydrate in ethanol and characterized using elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), highlighting their potential in various scientific and pharmaceutical applications (Hassan, Hafez, & Osman, 2014).

Molecular Interaction and Mechanism Studies

Another area of research investigates the molecular interactions of pyrazole derivatives with biological targets. For example, the study of the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor uses AM1 molecular orbital method for conformational analysis, contributing to the understanding of molecular interactions and binding mechanisms (Shim et al., 2002).

Antimicrobial and Antitubercular Activities

Some pyrazole derivatives have been explored for their antimicrobial and antitubercular activities. Synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and their screening for antitubercular activity using microplate alamar blue assay method demonstrates potential applications in combating tuberculosis and bacterial infections (Bodige et al., 2019).

Luminescence Properties and Binding Characteristics

Research on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes, as well as the study of binding characteristics with proteins like bovine serum albumin (BSA), opens avenues for biomedical imaging and diagnostic applications. The enhancement of cellular uptake and biological effects through modifications in molecular structure signifies the potential of pyrazole derivatives in biological sciences (Tang, Tang, & Tang, 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs by inhibiting their activity . It binds to the receptor’s kinase domain, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially slow down or halt the progression of these cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, making it an appealing lead compound for further optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Future Directions

The compound has shown promising results in vitro, suggesting it could be a potential candidate for cancer therapy . Future research could focus on further optimizing the compound and conducting in vivo studies to assess its efficacy and safety .

properties

IUPAC Name

3-methoxy-1-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-20-11-13(16(19-20)23-2)15(22)18-8-4-9-21-10-6-12-5-3-7-17-14(12)21/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTRODKSFKWFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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